2-(1,3-dioxoisoindol-2-yl)-N-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide
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Overview
Description
2-(1,3-dioxoisoindol-2-yl)-N-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes two isoindole-1,3-dione groups and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxoisoindol-2-yl)-N-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of phthalic anhydride with an appropriate amine to form the isoindole-1,3-dione structure. The nitrophenyl group is introduced through nitration reactions, often using nitric acid and sulfuric acid as reagents. The final step involves coupling the nitrophenyl group with the isoindole-1,3-dione structure under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxoisoindol-2-yl)-N-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could produce various oxidized forms of the compound.
Scientific Research Applications
2-(1,3-dioxoisoindol-2-yl)-N-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxoisoindol-2-yl)-N-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering specific biochemical pathways. The nitrophenyl group may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dioxoisoindol-2-yl)-3-(3-nitrophenyl)propanoic acid
- [2-(3-nitrophenyl)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)propanoate
Uniqueness
2-(1,3-dioxoisoindol-2-yl)-N-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual isoindole-1,3-dione structure and nitrophenyl group make it particularly interesting for various applications, setting it apart from similar compounds.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12N4O7/c28-19(24-13-4-3-5-14(11-13)27(33)34)12-8-9-17-18(10-12)23(32)26(22(17)31)25-20(29)15-6-1-2-7-16(15)21(25)30/h1-11H,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEYAGSECRAMFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=CC(=CC=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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